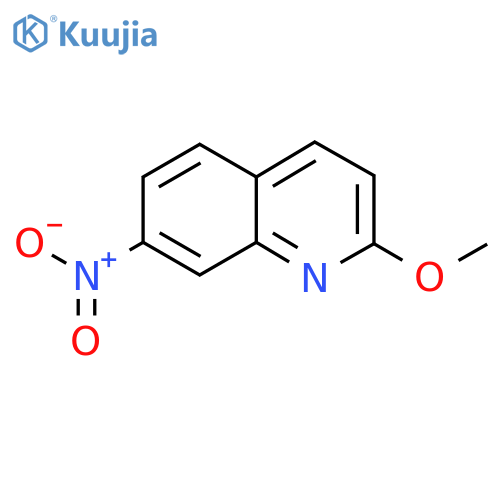Cas no 1354222-15-3 (2-Methoxy-7-nitroquinoline)

2-Methoxy-7-nitroquinoline structure
商品名:2-Methoxy-7-nitroquinoline
CAS番号:1354222-15-3
MF:C10H8N2O3
メガワット:204.18212223053
CID:4822259
2-Methoxy-7-nitroquinoline 化学的及び物理的性質
名前と識別子
-
- 2-methoxy-7-nitroquinoline
- 2-Methoxy-7-nitroquinoline
-
- インチ: 1S/C10H8N2O3/c1-15-10-5-3-7-2-4-8(12(13)14)6-9(7)11-10/h2-6H,1H3
- InChIKey: GBEBAFAPIXROKJ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=C2C=CC(=CC2=N1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 241
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 67.9
2-Methoxy-7-nitroquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM241956-1g |
2-Methoxy-7-nitroquinoline |
1354222-15-3 | 97% | 1g |
$404 | 2022-09-03 | |
| Chemenu | CM241956-25g |
2-Methoxy-7-nitroquinoline |
1354222-15-3 | 97% | 25g |
$1762 | 2021-08-04 | |
| Alichem | A189005968-5g |
2-Methoxy-7-nitroquinoline |
1354222-15-3 | 97% | 5g |
$1,065.30 | 2022-04-03 | |
| Chemenu | CM241956-1g |
2-Methoxy-7-nitroquinoline |
1354222-15-3 | 97% | 1g |
$389 | 2021-08-04 | |
| Chemenu | CM241956-5g |
2-Methoxy-7-nitroquinoline |
1354222-15-3 | 97% | 5g |
$731 | 2021-08-04 | |
| Alichem | A189005968-10g |
2-Methoxy-7-nitroquinoline |
1354222-15-3 | 97% | 10g |
$1,407.00 | 2022-04-03 | |
| Chemenu | CM241956-10g |
2-Methoxy-7-nitroquinoline |
1354222-15-3 | 97% | 10g |
$977 | 2021-08-04 | |
| Alichem | A189005968-25g |
2-Methoxy-7-nitroquinoline |
1354222-15-3 | 97% | 25g |
$2,460.24 | 2022-04-03 |
2-Methoxy-7-nitroquinoline 関連文献
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
1354222-15-3 (2-Methoxy-7-nitroquinoline) 関連製品
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
